

A Head-to-Head Comparison: Fgfr-IN-5 vs. Infigratinib in Cholangiocarcinoma Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fgfr-IN-5*

Cat. No.: *B15580467*

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In the landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for tumors harboring fibroblast growth factor receptor (FGFR) alterations, a clear understanding of the comparative efficacy of different inhibitors is crucial for researchers and drug developers. This guide provides a head-to-head comparison of **Fgfr-IN-5** and infigratinib, focusing on their performance in cholangiocarcinoma cells, supported by available experimental data.

Infigratinib (BGJ398) is a potent and selective, ATP-competitive oral inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases.[1][2][3] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5] In contrast, **Fgfr-IN-5** is described as a potent FGFR inhibitor in patent literature, but as of late 2025, no peer-reviewed studies detailing its specific activity in cholangiocarcinoma cell lines have been published.[6] This guide, therefore, presents comprehensive data for infigratinib and outlines the known information for **Fgfr-IN-5**, highlighting the current data gap for a direct comparison.

Quantitative Data Presentation

Due to the lack of published data for **Fgfr-IN-5** in cholangiocarcinoma cells, a direct quantitative comparison is not feasible at this time. The following tables summarize the available data for both compounds.

Table 1: Infigratinib - Biochemical and Cellular Activity

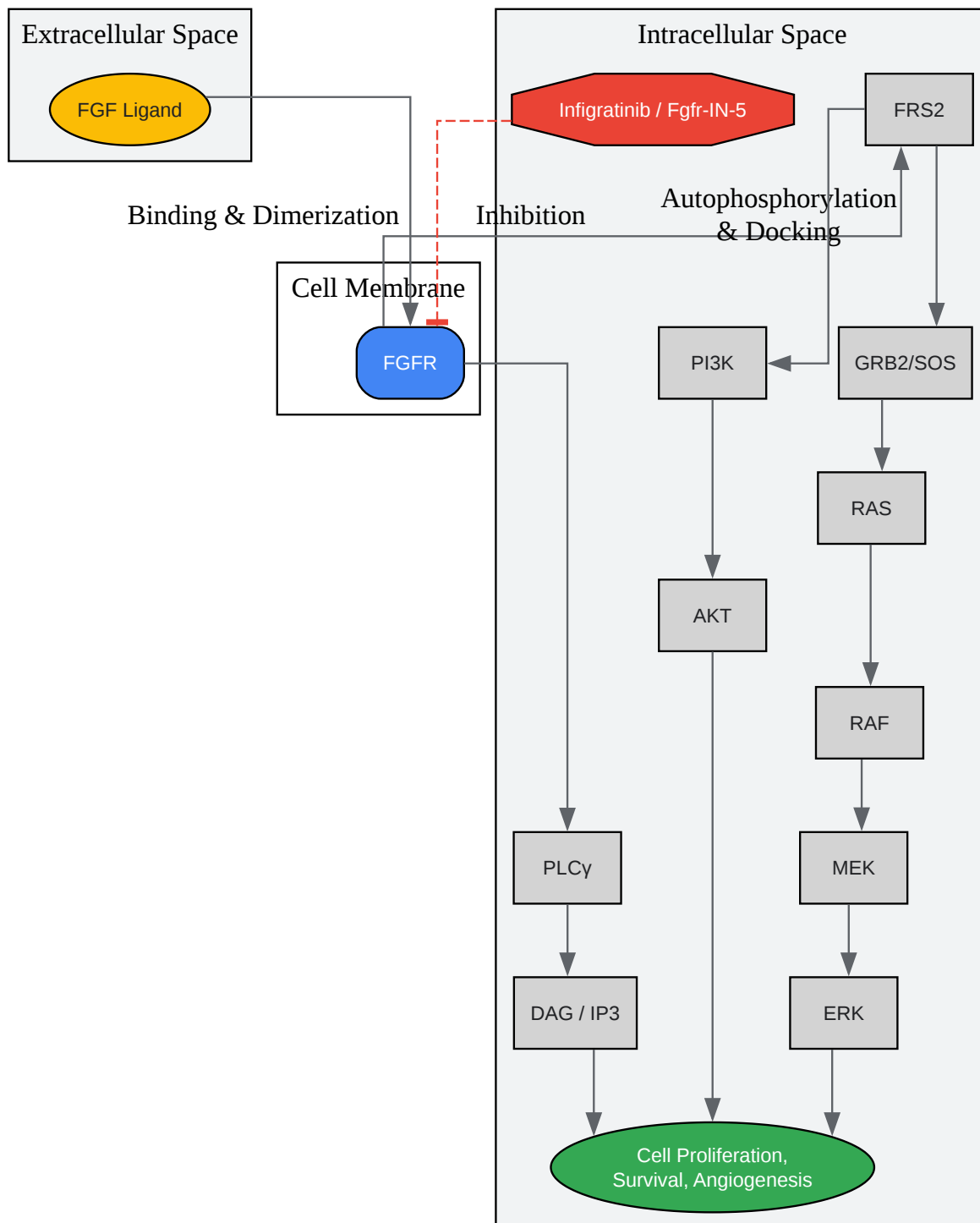
Parameter	Target/Cell Line	Result	Citation
Mechanism of Action	FGFR1, FGFR2, FGFR3	ATP-competitive, selective tyrosine kinase inhibitor	[1]
Inhibition of FGFR Signaling	Human cholangiocarcinoma cell line with FGFR2 fusion	Dose-dependent decrease in FGFR phosphorylation	[7]
Effect on Downstream Pathways	Cancer cells	Blocks RAS-MAPK and PI3K-AKT pathways	[1]
Cellular Effect	Cancer cells	Decreases proliferation and induces apoptosis	[1]
Clinical Efficacy (Phase II)	Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement	Objective Response Rate (ORR) of 23.1%	[8]

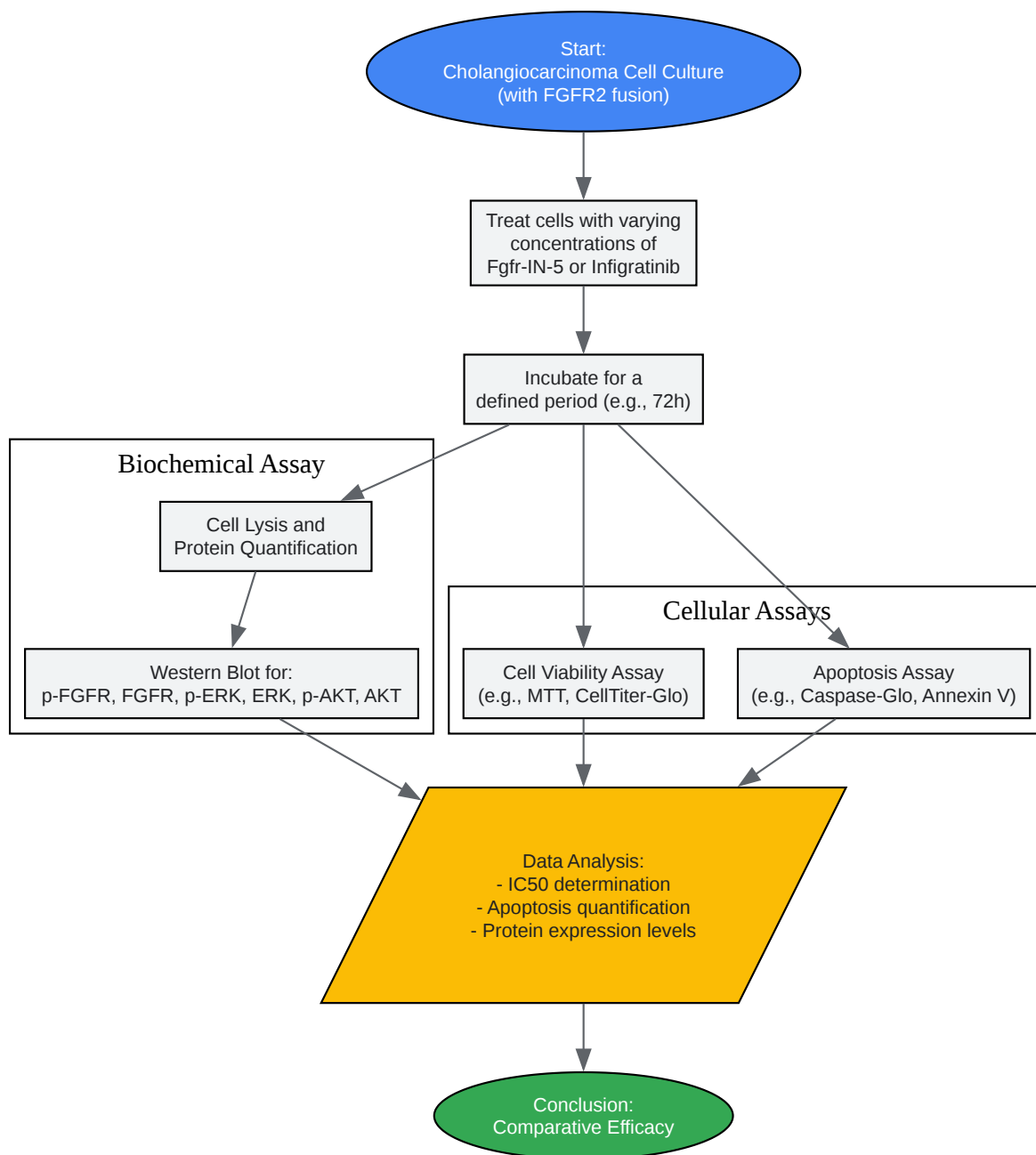
Table 2: **Fgfr-IN-5** - Available Information

Parameter	Description	Citation
Reported Activity	Potent inhibitor of FGFR	[6]
Chemical Properties	Contains an Alkyne group for click chemistry	[6]
Published Data in Cholangiocarcinoma	No publicly available data	-
Patent Information	WO2022042612A1	[6]

Signaling Pathways and Experimental Workflows

To understand how FGFR inhibitors are evaluated, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.





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Address: 3281 E Guasti Rd

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